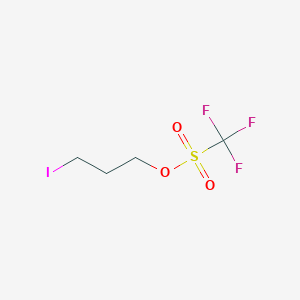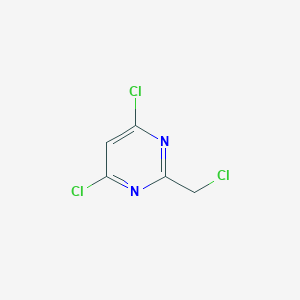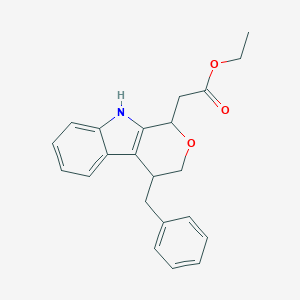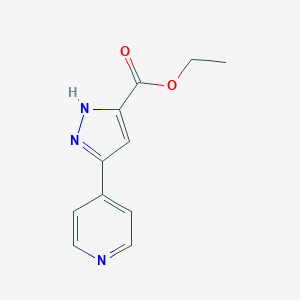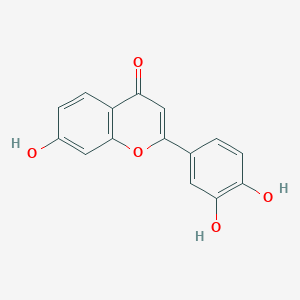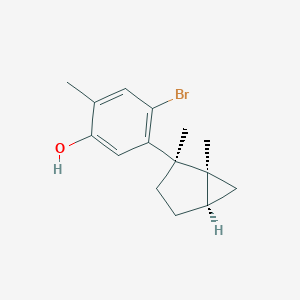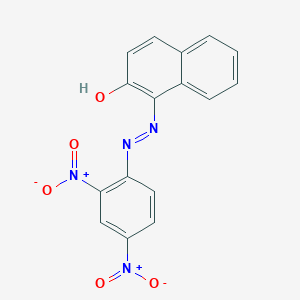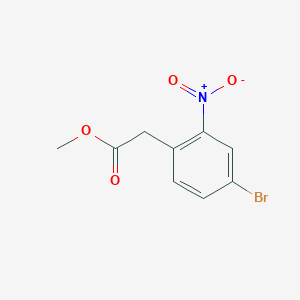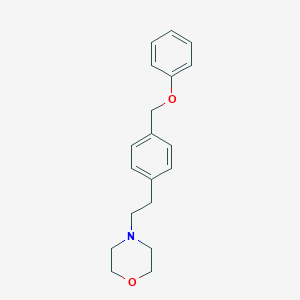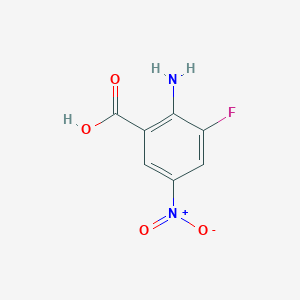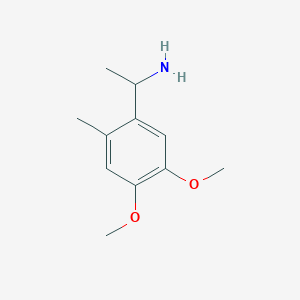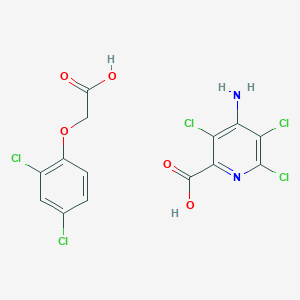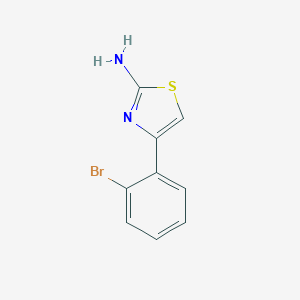
2,4-Dimethoxy-N,N-dimethylphenylisopropylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxy-N,N-dimethylphenylisopropylamine, commonly known as DMMDA, is a chemical compound belonging to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications. In
科学研究应用
DMMDA has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic. It has also been studied for its potential use in treating Parkinson's disease and Alzheimer's disease. DMMDA has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
作用机制
DMMDA acts as a serotonin and dopamine releaser, which means that it increases the release of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor (MAOI), which means that it inhibits the breakdown of these neurotransmitters. The combined effect of increased release and decreased breakdown of serotonin and dopamine may contribute to DMMDA's therapeutic effects.
生化和生理效应
DMMDA has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to increase the levels of norepinephrine and acetylcholine in the brain, which may contribute to its analgesic effects. DMMDA has been shown to have a low toxicity profile and a high therapeutic index, which means that it has a wide therapeutic window and a low risk of side effects.
实验室实验的优点和局限性
DMMDA has several advantages for lab experiments, including its high purity and low toxicity profile. However, it also has several limitations, including its limited availability and potential legal restrictions on its use.
未来方向
There are several future directions for further research on DMMDA. These include studying its potential use in treating other neurological disorders, such as multiple sclerosis and epilepsy. Further research is also needed to determine the optimal dosage and administration of DMMDA for therapeutic use. Additionally, more research is needed to understand the long-term effects of DMMDA on the brain and body.
合成方法
DMMDA can be synthesized through various methods, including the reduction of 2,4-dimethoxyphenylacetone with lithium aluminum hydride or sodium borohydride, or the reductive amination of 2,4-dimethoxyphenylacetone with dimethylamine. The purity of the synthesized DMMDA can be determined through gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
属性
CAS 编号 |
102145-22-2 |
|---|---|
产品名称 |
2,4-Dimethoxy-N,N-dimethylphenylisopropylamine |
分子式 |
C13H21NO2 |
分子量 |
223.31 g/mol |
IUPAC 名称 |
1-(2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-10(14(2)3)8-11-6-7-12(15-4)9-13(11)16-5/h6-7,9-10H,8H2,1-5H3 |
InChI 键 |
ZJXZIOOUNIATPP-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N(C)C |
规范 SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N(C)C |
同义词 |
2,4-dimethoxy-N,N-dimethylphenylisopropylamine 2,4-DNNA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




